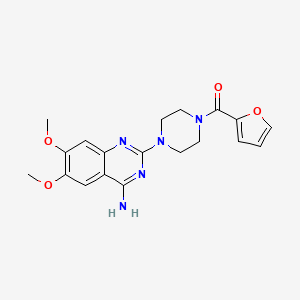









|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)#N.[O:34]1CCCC1>CCCCCC>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)=[O:34]
|


|
Name
|
|
|
Quantity
|
6.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
|
|
Quantity
|
6.2 L
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
|
Quantity
|
1.24 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flask equipped with thermometer
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
was charged 10 ml
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting light amber mixture was added 400 mg
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched into 88 ml
|
|
Type
|
WASH
|
|
Details
|
of 2N hydrochloric acid, washed with 100 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 100 ml
|
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous phase was concentrated in vacuo to about 2 ml
|
|
Type
|
FILTRATION
|
|
Details
|
and filtered
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)#N.[O:34]1CCCC1>CCCCCC>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[N:28]=[C:27]([NH2:29])[C:26]3[C:21](=[CH:22][C:23]([O:32][CH3:33])=[C:24]([O:30][CH3:31])[CH:25]=3)[N:20]=2)[CH2:15][CH2:14]1)=[O:34]
|


|
Name
|
|
|
Quantity
|
6.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
|
|
Quantity
|
6.2 L
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
|
|
Quantity
|
1.24 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flask equipped with thermometer
|
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
|
Type
|
ADDITION
|
|
Details
|
was charged 10 ml
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting light amber mixture was added 400 mg
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched into 88 ml
|
|
Type
|
WASH
|
|
Details
|
of 2N hydrochloric acid, washed with 100 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 100 ml
|
|
Type
|
CONCENTRATION
|
|
Details
|
The aqueous phase was concentrated in vacuo to about 2 ml
|
|
Type
|
FILTRATION
|
|
Details
|
and filtered
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |